![molecular formula C22H17N3Na2O8S2 B13131761 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt CAS No. 67905-57-1](/img/structure/B13131761.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes anthracene and sulfonic acid groups, making it a valuable substance in research and industrial applications.
Preparation Methods
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt involves several stepsIndustrial production methods often involve the use of sulfonating agents such as sulfuric acid or oleum, and the reaction conditions typically include controlled temperatures and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is utilized in biochemical assays and as a fluorescent probe for studying biological systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical processes. The amino groups facilitate binding to proteins and other biomolecules, making it effective in biological assays and medical applications .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Anthracenesulfonic acid, sodium salt
- 2-Anthracenesulfonyl chloride
- 1-Pyrenesulfonic acid sodium salt These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
CAS No. |
67905-57-1 |
|---|---|
Molecular Formula |
C22H17N3Na2O8S2 |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
disodium;1-amino-4-[4-(methylaminomethyl)-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H19N3O8S2.2Na/c1-24-10-11-6-7-14(16(8-11)34(28,29)30)25-15-9-17(35(31,32)33)20(23)19-18(15)21(26)12-4-2-3-5-13(12)22(19)27;;/h2-9,24-25H,10,23H2,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
JUMQRWRPQINKPI-UHFFFAOYSA-L |
Canonical SMILES |
CNCC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


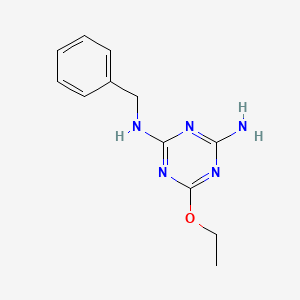
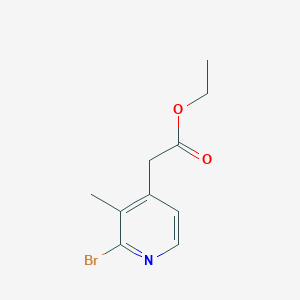

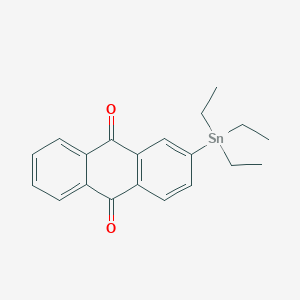

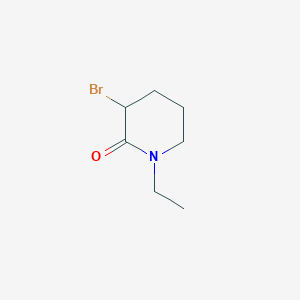
![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
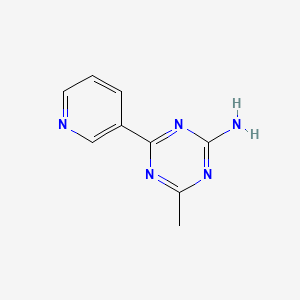
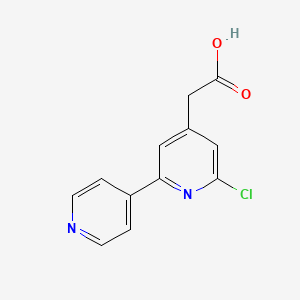
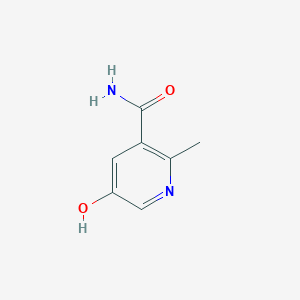

![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
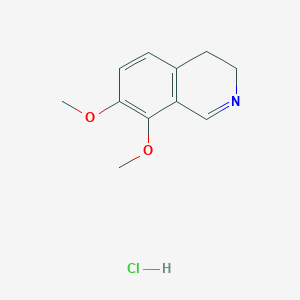
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
